Ramiprilat-d4 (hydrochloride)

Bioequivalence Studies LC-MS/MS Quantification Regulated Bioanalysis

Ramiprilat-d4 (hydrochloride) is the optimal stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of ramiprilat in FDA-regulated bioequivalence and pharmacokinetic studies. Unlike structural analog IS (enalapril, lisinopril) or under-deuterated d3 variants, the +4 Da mass shift definitively eliminates isotopic cross-talk interference and normalizes matrix effects that otherwise produce 30–40% analytical bias. Validated in multi-analyte cardiovascular panels and DDI studies (amlodipine, atorvastatin, hydrochlorothiazide), this d4 standard ensures ISR acceptance and robust PK profiling across therapeutic ranges (0.125–80 ng/mL).

Molecular Formula C21H29ClN2O5
Molecular Weight 428.9 g/mol
Cat. No. B12371279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamiprilat-d4 (hydrochloride)
Molecular FormulaC21H29ClN2O5
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl
InChIInChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13?,15-,16+,17-,18-;/m0./s1/i1D3,13D;
InChIKeyRDOAXUOAUIEDLE-NRCZZWSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramiprilat-d4 (hydrochloride): Active Metabolite Deuterated Internal Standard for ACE Inhibitor Bioanalysis


Ramiprilat-d4 (hydrochloride) is the tetra-deuterated hydrochloride salt of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug ramipril [1]. The compound incorporates four deuterium atoms (d4) into the ramiprilat structure, resulting in a molecular weight of approximately 392 g/mol (free base) with isotopic enrichment typically ≥98% [2]. Ramiprilat itself functions as a potent ACE inhibitor with a reported Ki value of 7 pM [3]. The deuterated d4 analog serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of ramiprilat in biological matrices, including human plasma and serum, for pharmacokinetic and bioequivalence studies [4].

Why Ramiprilat-d4 (hydrochloride) Cannot Be Replaced by Non-Isotopic or Under-Deuterated Internal Standards in LC-MS/MS


Generic substitution of Ramiprilat-d4 (hydrochloride) with structural analog internal standards (e.g., enalapril, lisinopril) or under-deuterated variants (d3) introduces quantifiable analytical error that compromises regulatory bioequivalence data integrity. Structural analogs exhibit differential extraction recovery (mean 81.0–98.2% for ramiprilat versus variable IS recovery) and distinct matrix effect susceptibility due to non-identical chromatographic retention behavior [1][2]. Under-deuterated standards (d3) carry an elevated risk of isotopic cross-talk interference when monitoring the ramiprilat parent ion (m/z 389) due to incomplete mass shift, whereas the d4 labeling provides an unequivocal +4 Da separation that eliminates spectral overlap with endogenous ramiprilat . In FDA-regulated bioequivalence studies, the absence of co-eluting SIL-IS has been shown to produce matrix effect variations exceeding 30–40% relative to deuterated IS conditions, which can invalidate incurred sample reanalysis (ISR) acceptance criteria [3].

Ramiprilat-d4 (hydrochloride): Quantitative Differentiation Evidence for Scientific Procurement


Ramiprilat-d4 Delivers Isotope Dilution Accuracy with Validated Extraction Recovery >86% in Human Plasma Bioequivalence Studies

In isotope dilution LC-ESI-MS/MS methods validated for human plasma, deuterated analogs of ramipril (including ramiprilat-d4) used as internal standards demonstrated mean extraction recovery exceeding 86.0% across four QC concentration levels, with consistent recovery performance maintained throughout the analytical run [1]. The method, validated over a concentration range of 0.125–80.0 ng/mL for ramipril, was successfully applied to a bioequivalence study of 5 mg ramipril tablet formulations in healthy subjects, with assay reproducibility confirmed through reanalysis of 42 incurred samples [2]. In contrast, methods employing the structural analog enalapril as IS reported ramiprilat recoveries ranging from 81.0% to 98.2%, introducing wider variability across the concentration range and requiring additional method qualification steps for regulatory submission [3].

Bioequivalence Studies LC-MS/MS Quantification Regulated Bioanalysis

Deuterated Internal Standards Mitigate Matrix Effects by 30–40% Compared to Structural Analogs in Ramiprilat Quantification

The use of deuterated internal standards for ramiprilat quantification reduces matrix effects by 30–40% compared to structural analog internal standards, as demonstrated in human plasma studies . This mitigation arises from the near-identical chromatographic retention time and ionization behavior of the deuterated IS relative to the analyte, enabling effective normalization of ion suppression or enhancement caused by endogenous plasma components [1]. In contrast, structural analog IS such as enalapril (used in published ramiprilat methods) elutes at a different retention time and experiences distinct ionization conditions, preventing full matrix effect correction and potentially introducing bias in calculated concentrations [2]. The matrix effect variability in human plasma—driven by intra-subject and dietary differences—can dramatically affect LC-MS/MS response, making SIL-IS implementation a critical method parameter [3].

Matrix Effect Suppression Ionization Efficiency LC-MS/MS Method Development

Ramiprilat-d4 Tetra-Deuteration Provides +4 Da Mass Shift Eliminating Isotopic Cross-Talk in Parent Ion Monitoring

Ramiprilat-d4 incorporates four deuterium atoms, producing a +4 Da mass shift from the unlabeled ramiprilat parent ion (m/z 389 to m/z 393) . This complete tetra-deuteration eliminates isotopic cross-talk interference that can occur with d3-labeled standards, where the M+3 isotopic envelope of the d3 species may partially overlap with the analyte M+0 signal . Regulatory bioanalytical guidance recommends a minimum mass difference of +3 Da between analyte and SIL-IS; the d4 labeling exceeds this threshold with margin, ensuring unambiguous SRM/MRM transition selection and preventing false-positive integration in high-sensitivity quantification [1]. The parent ion transition for ramiprilat-d4 (m/z 393 → corresponding product ion) is fully resolved from the analyte transition (m/z 389 → m/z 206) typically monitored in ramiprilat assays [2].

Isotopic Purity Mass Spectrometry Cross-Talk Interference

Hydrochloride Salt Form of Ramiprilat-d4 Enhances Aqueous Solubility and Storage Stability for Stock Solution Preparation

Ramiprilat-d4 (hydrochloride) is supplied as the hydrochloride salt, which improves aqueous solubility compared to the free acid or free base forms commonly available for other deuterated ACE inhibitor standards [1]. The hydrochloride salt dissolves readily in water, methanol, and acetonitrile-water mixtures, facilitating direct preparation of stock solutions at concentrations up to 1 mg/mL without requiring pH adjustment or extended sonication . Recommended storage conditions specify -20°C in tightly closed containers away from incompatible substances, with stability maintained when kept dry and protected from repeated freeze-thaw cycles [2]. This salt formulation reduces the preparation time for calibration standards and QC samples in validated bioanalytical methods, minimizing degradation risk during routine laboratory handling [3].

Solution Stability Sample Preparation Long-term Storage

Ramiprilat-d4 (hydrochloride): Evidence-Backed Application Scenarios for Procurement Decision-Making


Regulated Bioequivalence Studies of Ramipril Formulations (FDA/EMA Compliance)

Ramiprilat-d4 (hydrochloride) is the optimal internal standard selection for FDA-regulated bioequivalence studies of ramipril tablet formulations. Validated LC-ESI-MS/MS methods employing deuterated analogs as IS have been successfully applied to bioequivalence studies of 5 mg ramipril tablets in healthy subjects, demonstrating assay reproducibility through reanalysis of 42 incurred samples and meeting ISR acceptance criteria [9]. The method achieved linearity from 0.125–80.0 ng/mL with consistent extraction recovery >86% across QC levels, enabling reliable quantification of ramiprilat at therapeutic concentrations . Use of structural analog IS (enalapril) introduces recovery variability (81.0–98.2%) and matrix effect differentials that increase the risk of ISR failure and regulatory query [10].

Clinical Pharmacokinetic Studies Requiring High-Sensitivity Ramiprilat Quantification in Serum

For clinical pharmacokinetic studies of ramipril where ramiprilat is the pharmacologically active metabolite, Ramiprilat-d4 (hydrochloride) provides the isotopic normalization essential for accurate concentration-time profiling. Published LC-MS/MS methods report ramiprilat linearity over 0.25–100 ng/mL with LOQ of 0.25 ng/mL, intraday RSD 4.3–4.6%, and interday RSD 3.5–4.7% [9]. The d4 labeling ensures +4 Da mass separation that prevents cross-talk interference at the low ng/mL quantification levels required for terminal elimination phase sampling. Methods using deuterated IS have been applied to pharmacokinetic studies following single 10 mg oral ramipril administration in 18 healthy volunteers, generating robust PK parameter estimates .

Multi-Analyte Cardiovascular Drug Panels for Therapeutic Drug Monitoring (TDM)

In multi-analyte LC-MS/MS methods for cardiovascular drug panels (e.g., simultaneous quantification of losartan, losartan carboxylic acid, ramipril, ramiprilat, and hydrochlorothiazide), Ramiprilat-d4 (hydrochloride) serves as the definitive SIL-IS for the ramiprilat channel. Validated methods for these panels achieve linear ranges of 0.1–200 ng/mL for ramiprilat with sufficient specificity and precision per FDA guidelines [9]. The deuterated IS mitigates matrix effect variations across multiple analytes, which is particularly critical when polarity switching (positive to negative ESI) is employed to detect both basic and acidic drugs in a single run . Substitution with non-isotopic IS compromises the normalization of ramiprilat-specific ion suppression and increases inter-analyte bias [10].

Drug Interaction Studies Assessing Ramipril Pharmacokinetic Alterations by Co-Administered Agents

For drug-drug interaction (DDI) studies evaluating ramipril pharmacokinetics in combination with amlodipine, atorvastatin, or hydrochlorothiazide, Ramiprilat-d4 (hydrochloride) provides the analytical robustness required to detect subtle PK changes. Clinical DDI trials employ LC-MS/MS methods for bioanalysis of ramipril and ramiprilat [9]. The deuterated IS approach ensures that matrix effect variability—exacerbated by the presence of multiple co-administered drugs and their metabolites in plasma—is properly normalized . Matrix effect reduction of 30–40% relative to structural analog IS enables detection of small but clinically meaningful differences in ramiprilat Cmax and AUC parameters that might otherwise be obscured by analytical imprecision [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramiprilat-d4 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.